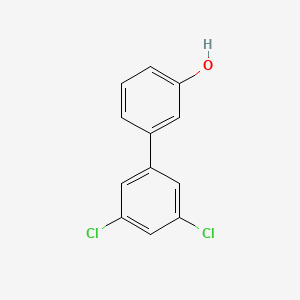

3-(3,5-Dichlorophenyl)phenol

説明

Structure

3D Structure

特性

IUPAC Name |

3-(3,5-dichlorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-10-4-9(5-11(14)7-10)8-2-1-3-12(15)6-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJHDDTBKRIGOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90229940 | |

| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79881-34-8 | |

| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079881348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,1'-Biphenyl)-3-ol, 3',5'-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90229940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Analysis Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Organic Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. For a molecule like 3-(3,5-Dichlorophenyl)phenol, ¹H NMR and ¹³C NMR spectroscopy would provide critical data on the hydrogen and carbon frameworks, respectively.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton is influenced by its electronic environment. The protons on the two aromatic rings of this compound would exhibit distinct signals. The protons on the dichlorinated phenyl ring are expected to appear in a different region compared to those on the phenolic ring due to the influence of the electron-withdrawing chlorine atoms and the electron-donating hydroxyl group. The splitting patterns (singlet, doublet, triplet, etc.), arising from spin-spin coupling between neighboring protons, would reveal the substitution pattern on each ring. The phenolic hydroxyl proton typically appears as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. Carbons bonded to chlorine atoms would be significantly deshielded, appearing at a higher chemical shift. Similarly, the carbon atom attached to the hydroxyl group would also show a characteristic downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values based on analogous structures and spectroscopic principles, as specific experimental data for this compound is not widely available.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~9.5 - 10.0 | Broad Singlet | Phenolic -OH |

| ¹H | ~7.2 - 7.6 | Multiplet | Aromatic Protons (Dichlorophenyl Ring) |

| ¹H | ~6.8 - 7.2 | Multiplet | Aromatic Protons (Phenolic Ring) |

| ¹³C | ~155 - 160 | Singlet | C-OH (Phenolic Ring) |

| ¹³C | ~130 - 145 | Singlet | Quaternary Aromatic Carbons |

| ¹³C | ~115 - 135 | Singlet | Aromatic CH |

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound (C₁₂H₈Cl₂O), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula by providing a highly accurate mass measurement.

The electron ionization (EI) mass spectrum of this compound would show a prominent molecular ion peak (M⁺). Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum would exhibit peaks for [M]⁺, [M+2]⁺, and [M+4]⁺ with a relative intensity ratio of approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms.

Fragmentation patterns observed in the mass spectrum provide further structural information. Common fragmentation pathways for biphenyls include the cleavage of the bond connecting the two phenyl rings. For this compound, fragmentation could lead to ions corresponding to the dichlorophenyl and hydroxyphenyl moieties.

Table 2: Predicted Mass Spectrometry Data for this compound Note: The following data are predicted values based on the molecular formula and known fragmentation patterns of similar compounds.

| m/z Value | Relative Intensity | Proposed Fragment |

|---|---|---|

| 238 | High | [M]⁺ (with 2 x ³⁵Cl) |

| 240 | Medium | [M+2]⁺ (with 1 x ³⁵Cl, 1 x ³⁷Cl) |

| 242 | Low | [M+4]⁺ (with 2 x ³⁷Cl) |

| Variable | Variable | Fragment ions corresponding to loss of Cl, CO, etc. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reaction Monitoring

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable techniques for identifying functional groups and conjugated systems within a molecule, and they are often used to monitor the progress of a chemical reaction.

IR spectroscopy measures the vibrations of bonds within a molecule. For this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The sharpness and position of this peak can indicate the extent of hydrogen bonding. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹. The C-O stretching of the phenol (B47542) would be observed in the 1200-1260 cm⁻¹ region. The presence of C-Cl bonds would give rise to absorptions in the fingerprint region, typically below 800 cm⁻¹.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The two aromatic rings of this compound constitute a conjugated system. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) in the ultraviolet region, characteristic of π to π* transitions in the aromatic rings. The position and intensity of these absorptions can be influenced by the substituents on the rings. The hydroxyl group (an auxochrome) and the chlorine atoms can cause shifts in the absorption maxima compared to unsubstituted biphenyl (B1667301). This technique is particularly useful for monitoring reactions involving changes in conjugation, such as the formation of the biphenyl linkage during synthesis.

Table 3: Predicted IR and UV-Vis Spectroscopic Data for this compound Note: The following data are predicted values based on the functional groups present and the conjugated system of the molecule.

| Spectroscopic Technique | Predicted Absorption | Functional Group/Transition |

|---|---|---|

| IR | 3200-3600 cm⁻¹ (broad) | O-H Stretch (Phenolic) |

| IR | 3000-3100 cm⁻¹ | Aromatic C-H Stretch |

| IR | 1450-1600 cm⁻¹ | Aromatic C=C Stretch |

| IR | 1200-1260 cm⁻¹ | C-O Stretch (Phenolic) |

| IR | < 800 cm⁻¹ | C-Cl Stretch |

| UV-Vis | ~260-290 nm | π → π* Transition |

Computational Chemistry and Theoretical Investigations of Substituted Phenols

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical methods are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These studies can predict molecular geometry, electronic distribution, and chemical reactivity without the need for empirical data.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. researchgate.netresearchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex organic compounds like substituted phenols. For a molecule such as 3-(3,5-Dichlorophenyl)phenol, DFT calculations can be employed to determine a variety of crucial properties.

The first step in a typical DFT study is geometry optimization, where the calculation finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. mdpi.com From this optimized geometry, a range of electronic properties can be calculated. These quantum chemical descriptors are essential for understanding the molecule's stability, reactivity, and potential interactions. researchgate.netnih.gov

Key parameters derived from DFT calculations include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Ionization Potential (IP): The energy required to remove an electron, often related to the HOMO energy. nih.govresearchgate.net

Electron Affinity (EA): The energy released when an electron is added to a molecule.

Mulliken and Natural Bond Orbital (NBO) Charges: These analyses distribute the total electron density among the atoms, providing insight into charge distribution and identifying potential reactive sites. researchgate.net

| Descriptor | Description | Relevance to Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Higher values suggest greater reactivity as an electron donor. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. Lower values suggest greater reactivity as an electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A small gap implies higher polarizability and chemical reactivity. mdpi.com |

| Ionization Potential (IP) | Energy required to remove an electron from the molecule. | Lower IP values are associated with higher antioxidant activity through electron transfer mechanisms. researchgate.netresearchgate.net |

| Bond Dissociation Enthalpy (BDE) | Enthalpy change when a bond is broken homolytically. | For phenols, the O-H BDE is crucial for predicting antioxidant activity via hydrogen atom transfer (HAT). nih.govnih.gov |

| Dipole Moment | Measure of the net molecular polarity. | Influences intermolecular interactions and solubility. researchgate.net |

DFT methods, such as B3LYP combined with basis sets like 6-311++G(d,p), have been successfully used to calculate these properties for a wide range of phenolic and dichlorophenyl-containing compounds. mdpi.comnih.govnih.gov The results of such calculations for this compound would provide a detailed map of its electronic characteristics and predict its behavior in chemical reactions.

Computational methods are invaluable for predicting the chemical reactivity of phenolic compounds. researchgate.net For antioxidants, reactivity is often assessed by their ability to scavenge free radicals through mechanisms like hydrogen atom transfer (HAT) or electron transfer. nih.govresearchgate.net DFT calculations can precisely determine the O-H bond dissociation enthalpy (BDE), which is a key thermodynamic parameter for the HAT mechanism. nih.govnih.gov A lower BDE indicates that the hydrogen atom on the hydroxyl group can be more easily donated to a radical, signifying higher antioxidant potential. researchgate.net

Similarly, the ionization potential (IP) provides insight into the favorability of an electron transfer mechanism. researchgate.netresearchgate.net By calculating these and other parameters, researchers can compare the potential reactivity of different substituted phenols and understand how substituents, such as the dichlorophenyl group in this compound, influence their activity.

These computational studies also extend to catalysis, where they can elucidate reaction mechanisms. For instance, theoretical investigations can model the interaction of a phenolic compound with a catalyst, map the potential energy surface of the reaction, and identify transition states. researchgate.net This knowledge helps in designing more efficient catalytic systems for the synthesis or transformation of phenols. researchgate.net

Molecular Dynamics Simulations of Aromatic Systems

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. ucsf.edu For a molecule like this compound, which has a flexible bond connecting its two aromatic rings, MD simulations are particularly useful. mdpi.com

Biphenyl (B1667301) and its derivatives are known for exhibiting atropisomerism, where rotation around the single bond connecting the phenyl rings is hindered. libretexts.orgstackexchange.com The energy barrier to this rotation depends on the size and nature of the substituents in the ortho positions. libretexts.orgrsc.org MD simulations can model this torsional isomerization, calculating the free energy profile as a function of the dihedral angle between the rings. mdpi.com This provides information on the molecule's conformational flexibility and the stability of different rotational isomers.

Furthermore, MD simulations can place the molecule in a simulated environment, such as in a solvent like water or interacting with a biological membrane. mdpi.comnih.gov This allows researchers to study how environmental factors affect the molecule's conformation and behavior, which is crucial for understanding its function in real-world systems. mdpi.com

Cheminformatics and Machine Learning in Phenolic Compound Research

Cheminformatics and machine learning are transforming chemical research by leveraging large datasets to build predictive models. nih.govijain.org These approaches are particularly powerful in studying large classes of compounds like phenols, where they can accelerate the discovery and optimization of molecules with desired properties. nih.gov

Machine learning (ML) is increasingly used to predict the outcomes of chemical reactions and to suggest optimal synthetic pathways. rjptonline.org By training deep learning models on vast databases of known chemical reactions, these systems can predict the most likely products for a given set of reactants and conditions. jetir.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of cheminformatics that uses data analytics to link a molecule's structural or physicochemical properties to its biological activity or chemical reactivity. researchgate.netnih.gov For phenolic compounds, QSAR models have been developed to predict properties like antioxidant capacity and toxicity. nih.govnih.govijain.orgmdpi.com

The process involves calculating a set of numerical values, known as molecular descriptors, that represent different aspects of the molecule's structure. nih.gov These descriptors can range from simple counts of atoms and bonds to complex quantum chemical parameters calculated via DFT. researchgate.netnih.gov Statistical methods or machine learning algorithms are then used to build a mathematical model that correlates these descriptors with an experimentally measured activity. ijain.orgmedcraveonline.com

A well-validated QSAR model can predict the activity of new, untested phenolic compounds based solely on their chemical structure. researchgate.netnih.gov This is highly valuable for virtual screening of large chemical libraries to identify promising candidates for further study. Furthermore, the descriptors that are most important in the model can provide mechanistic insights, revealing which molecular features are key drivers of the observed activity. nih.govoptibrium.com

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight | Size of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Information about atomic connectivity and branching. mdpi.com |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. nih.govmdpi.com |

| Electronic | Hammett Constant (σ) | Electron-donating or withdrawing nature of substituents. nih.gov |

| Quantum Chemical | EHOMO, ELUMO, Dipole Moment, BDE | Detailed electronic structure and reactivity parameters. researchgate.netresearchgate.net |

| 3D Descriptors | Molecular Surface Area | Three-dimensional size and shape of the molecule. |

Chemical Reactivity and Mechanistic Studies of 3 3,5 Dichlorophenyl Phenol

Oxidation Pathways and Mechanisms for Dichlorinated Phenols

The oxidation of dichlorinated phenols, including structures analogous to 3-(3,5-dichlorophenyl)phenol, proceeds through complex mechanisms that are heavily influenced by the reaction conditions and the specific substitution pattern on the phenolic ring. Generally, the initial steps of oxidation involve the phenolic hydroxyl group, leading to the formation of highly reactive intermediates. These pathways can be broadly categorized into two primary mechanisms: hydrogen atom abstraction and single-electron transfer.

Hydrogen Atom Transfer (HAT) is a fundamental process in the oxidation of phenolic compounds. wikipedia.org In this mechanism, a radical species abstracts the hydrogen atom from the hydroxyl group of the phenol (B47542), generating a phenoxyl radical. scispace.com This process can be represented by the general equation: ArOH + R• → ArO• + RH

The stability of the resulting phenoxyl radical is a crucial factor driving this reaction. scispace.com For dichlorinated phenols, the electron-withdrawing nature of the chlorine atoms can influence the bond dissociation enthalpy (BDE) of the O-H bond. The stability of the phenoxyl radical is enhanced by the delocalization of the unpaired electron across the aromatic ring system. scispace.com Studies on various substituted phenols have shown that the reaction kinetics and activation energies are correlated with the electronic properties of the substituents. rsc.org Electron-donating groups tend to lower the activation energy for hydrogen abstraction, while electron-withdrawing groups can have more complex effects depending on their position. rsc.org The HAT mechanism is often competitive with other pathways and its prominence can be affected by solvent properties. canada.caresearchgate.net For instance, hydrogen bonding between the phenol and the solvent can significantly alter the reaction rates. canada.ca

Table 1: Factors Influencing Hydrogen Atom Abstraction (HAT) in Phenols

| Factor | Description | Impact on HAT |

| Substituent Effects | Electron-donating or electron-withdrawing groups on the aromatic ring. | Electron-donating groups generally decrease the O-H bond dissociation enthalpy, facilitating HAT. Electron-withdrawing groups can have varied effects based on position. rsc.org |

| Radical Stability | The stability of the resulting phenoxyl radical. | Increased delocalization of the unpaired electron over the aromatic system stabilizes the radical and favors the HAT process. scispace.com |

| Solvent Properties | The ability of the solvent to form hydrogen bonds with the phenol. | Hydrogen-bond-accepting solvents can influence the availability of the phenolic hydrogen, affecting reaction kinetics. canada.ca |

| Abstracting Radical | The nature of the radical species (X•) initiating the abstraction. | The reactivity and steric hindrance of the abstracting radical determine the rate and feasibility of the HAT reaction. |

An alternative oxidation pathway for phenols is Single-Electron Transfer (SET), where the phenol donates an electron to an oxidizing agent to form a radical cation. scispace.comacs.org This is often followed by a rapid deprotonation to yield the same phenoxyl radical intermediate as in the HAT pathway. This two-step process is known as Sequential Proton Loss Electron Transfer (SPLET). canada.ca

The general mechanism can be described as:

Electron Transfer: ArOH + Oxidant → [ArOH]•+ + [Oxidant]•−

Proton Loss: [ArOH]•+ → ArO• + H+

The feasibility of the initial SET step is governed by the oxidation potential of the phenol. diva-portal.org Electron-donating substituents typically lower the oxidation potential, making the SET process more favorable. Conversely, electron-withdrawing substituents, such as chlorine, increase the oxidation potential, making direct electron transfer more difficult. nih.gov However, the SET mechanism's prevalence is highly dependent on the solvent's polarity and pH. canada.ca In polar, basic, or alcoholic media, the phenol can first deprotonate to form a phenoxide anion (ArO−), which has a much lower oxidation potential and readily undergoes electron transfer. canada.caresearchgate.net

Direct anodic oxidation of chlorophenols is postulated to involve the formation of a chlorophenol radical cation, which then deprotonates. dss.go.th This SET-initiated process is a key mechanism in many electrochemical and photocatalytic reactions involving phenolic compounds. acs.orgdiva-portal.org

Photochemical Transformations of Halogenated Aromatic Compounds

Halogenated aromatic compounds, including dichlorinated phenols, are known to undergo various transformations upon exposure to light. researchgate.net Photochemical reactions are initiated by the absorption of UV or visible light, which promotes the molecule to an excited state. From this excited state, the molecule can undergo several reactions, including cleavage of the carbon-halogen bond, leading to the formation of radical species that drive subsequent transformations.

In the field of organophotoredox catalysis, substituted phenols and their corresponding phenolate (B1203915) anions have emerged as powerful, metal-free photocatalysts. acs.orgunits.it Upon deprotonation, phenols form phenolate anions, which are electron-rich species capable of absorbing visible light. acs.orgunits.it Upon excitation, these phenolate anions become potent reducing agents, capable of initiating chemical reactions through single-electron transfer (SET) to a suitable substrate. acs.org

This process can be summarized as:

Deprotonation: ArOH + Base → ArO⁻ + [Base-H]⁺

Photoexcitation: ArO⁻ + hν → [ArO⁻]*

Electron Transfer: [ArO⁻]* + Substrate → ArO• + [Substrate]•⁻

The resulting phenoxyl radical (ArO•) can then participate in the catalytic cycle. This methodology has been successfully applied to various organic transformations. acs.orgunits.it The catalytic activity and redox properties of the excited phenolate can be tuned by the substituents on the aromatic ring. While specific studies on this compound as a photocatalyst are not detailed, the principles suggest that its phenolate form could potentially act as a photoredox catalyst, with the dichloro-substituents modifying its electronic properties and, consequently, its catalytic efficacy. researchgate.net

The direct photolysis of halogenated phenols under simulated sunlight can lead to the generation of several types of short-lived free radicals. nih.gov The primary photochemical event is often the homolytic cleavage of the carbon-halogen bond (C-X), which is typically the weakest bond in the molecule.

For a compound like this compound, irradiation could lead to the cleavage of a C-Cl bond, generating an aryl radical and a chlorine radical: Cl₂C₆H₃-Ar-OH + hν → •ClC₆H₃-Ar-OH + Cl•

Electron paramagnetic resonance (EPR) studies on monobromophenols have confirmed the generation of carbon-centered radicals, hydrogen radicals, and hydroxyl radicals upon direct irradiation. nih.gov The position of the halogen substituent influences the efficiency of radical production. nih.gov These highly reactive radicals can initiate a cascade of secondary reactions, including hydrogen abstraction from other molecules, addition to aromatic rings, and reactions with oxygen to form peroxy radicals, leading to the degradation of the parent compound and the formation of various photoproducts. nih.govpnas.org The generation of halide radicals can also be achieved through a process known as Halogen-Atom Transfer (XAT), where an excited photocatalyst abstracts a halogen atom from a donor molecule. nih.gov

Electrochemical Behavior and Polymerization Tendencies of Substituted Phenols

The electrochemical behavior of substituted phenols is characterized by an initial oxidation step at the electrode surface, which is often irreversible and pH-dependent. scispace.comuc.pt This oxidation typically involves the transfer of one electron and one proton from the phenolic hydroxyl group to form a phenoxyl radical. scispace.com

The oxidation potential of phenols is sensitive to the nature and position of substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as chlorine, generally make the direct electrochemical oxidation more difficult, shifting the oxidation peak potentials to more positive values. nih.govnih.gov

A common consequence of the electrochemical oxidation of phenols is the fouling of the electrode surface. nih.gov The phenoxyl radicals generated in the initial step are highly reactive and can couple with each other or with parent phenol molecules to form dimers, oligomers, and ultimately, an insulating polymer film on the electrode surface. dss.go.thnih.gov This process, known as electropolymerization, leads to a decrease in the electrode's active surface area and a reduction in current with successive voltammetric scans. uc.pt

The structure of the phenol significantly impacts its tendency to polymerize. For instance, para-substituted phenols can only be oxidized at the ortho position, leading to different polymer structures compared to unsubstituted phenol. uc.pt The resulting polymer film, often a poly(phenylene oxide) type material, is typically insoluble and adheres to the electrode, causing passivation. nih.govbme.hu In the case of this compound, the presence of chlorine atoms and the specific substitution pattern would influence both its oxidation potential and the properties of any resulting polymer film. The electropolymerization process can occur in various media, including aqueous acidic solutions and non-aqueous solvents. nih.govbme.huresearchgate.net

Table 2: Summary of Electrochemical Properties of Substituted Phenols

| Property | General Trend for Substituted Phenols |

| Oxidation Potential | Influenced by electronic effects of substituents. Electron-withdrawing groups (e.g., -Cl, -NO₂) increase the potential, while electron-donating groups (e.g., -OH, -NH₂) decrease it. nih.govnih.gov |

| Reaction Mechanism | Typically involves an initial irreversible, pH-dependent oxidation to a phenoxyl radical. scispace.comuc.pt |

| Electrode Fouling | Common phenomenon due to the formation of an insulating polymer film (electropolymerization) from reactive phenoxyl radical intermediates. dss.go.thnih.gov |

| Polymerization | The structure of the resulting polymer depends on the substitution pattern of the phenol monomer. uc.ptbme.hu |

Electrooxidation of Phenols and Impact of Substituents

The electrochemical oxidation of phenols is a complex process that typically begins with the transfer of an electron from the phenol to an anode, forming a phenoxyl radical. scispace.com This initial step is often irreversible and pH-dependent. uc.ptuc.pt The resulting phenoxyl radical is highly reactive and can undergo several subsequent reactions, including coupling with other radicals to form oligomers and polymers. nih.gov These polymeric products can deposit onto the electrode surface, leading to a phenomenon known as electrode passivation or fouling, where an insulating layer blocks the active sites of the electrode and impedes further electrochemical reactions. core.ac.uk

The potential at which a phenol is oxidized is significantly influenced by the nature and position of substituents on the aromatic ring. Electron-donating groups generally lower the oxidation potential, making the phenol easier to oxidize. Conversely, electron-withdrawing groups increase the oxidation potential, rendering the phenol more resistant to oxidation. vanderbilt.edudoubtnut.com This is because electron-withdrawing groups decrease the electron density on the phenolic ring, making it more difficult to remove an electron. quora.comvedantu.com

In the case of this compound, the substituent is a 3,5-dichlorophenyl group. The chlorine atoms are electron-withdrawing, which stabilizes the phenoxide ion through the inductive effect. vanderbilt.edusarthaks.com This withdrawal of electron density increases the energy required to remove an electron from the phenolic system. Therefore, this compound would be expected to have a higher oxidation potential compared to unsubstituted phenol. Halogen-substituted phenols have been shown to be electrochemically polymerizable through mechanisms like oxidative coupling. sci-hub.se

The table below illustrates the effect of different substituents on the oxidation peak potential of phenolic compounds.

| Compound | Substituent(s) | Peak Potential (V) vs. Ag/AgCl | Effect of Substituent |

| Phenol | -H | +0.65 | Reference |

| p-Cresol | -CH₃ (para) | Lower than phenol | Electron-donating |

| p-Nitrophenol | -NO₂ (para) | Higher than phenol | Electron-withdrawing |

| 4-Ethylphenol | -CH₂CH₃ (para) | +0.65 | Weakly electron-donating |

Formation of Copolymers in Non-Aqueous Systems

The formation of copolymers involving phenolic compounds can be achieved through various methods, including enzymatic processes and electropolymerization, often conducted in non-aqueous or mixed aqueous-organic solvent systems to overcome solubility issues. nih.govnih.gov Non-aqueous media, such as dioxane, acetone, and dimethylformamide, can be used to dissolve phenolic monomers and the resulting polymers, allowing for the synthesis of polymers with higher molecular weights than those typically obtained in purely aqueous solutions. nih.gov

Electropolymerization is a direct method for creating polymer films on an electrode surface. nih.gov This technique can be extended to form copolymers by using a mixture of different monomers in the electrolytic solution. sci-hub.se The composition of the resulting copolymer is influenced by the relative concentrations and oxidation potentials of the monomers, with the more easily oxidized monomer often being preferentially incorporated into the polymer chain. sci-hub.se For a molecule like this compound, its higher oxidation potential means that in a copolymerization reaction with a more easily oxidized monomer, a higher applied potential would be necessary to incorporate it into the copolymer chain.

Phenolic resins can also be copolymerized with other monomers to create materials with specific properties. For example, polyphenols like bisphenol A are reacted with epoxy resins to form polymers with high chemical and oxidation resistance. wikipedia.org While specific studies on the copolymerization of this compound in non-aqueous systems are not detailed in the provided search results, its chemical structure suggests potential for incorporation into various polymer backbones.

Below is a table of potential comonomers that could be used with phenolic compounds in non-aqueous copolymerization systems.

| Comonomer Class | Example Monomer | Potential Polymerization Method |

| Other Phenols | p-Cresol, Bisphenol A | Enzymatic or Electropolymerization |

| Vinyl Monomers | Styrene, Acrylates | Not typically direct; requires modification of the phenol |

| Epoxides | Epichlorohydrin | Nucleophilic addition |

| Dichlorobenzene derivatives | 3,5-dichloro-N,N-dimethylbenzylamine | Nickel Coupling Reaction |

Environmental Implications and Fate of Chlorinated Phenolic Compounds

Environmental Fate and Transformation Mechanisms of Chlorinated Organic Pollutants

Chlorinated organic pollutants, including compounds like 3-(3,5-Dichlorophenyl)phenol, are subject to a variety of transformation and degradation processes in the environment. Their persistence and fate are governed by their chemical structure and the environmental conditions they encounter. Key mechanisms controlling their environmental destiny include atmospheric reactions, degradation in water, and microbial metabolism.

Atmospheric Oxidation Processes and Hydroxyl Radical Reactions

Once released into the atmosphere, chlorinated phenols are expected to undergo degradation primarily through reactions with photochemically generated hydroxyl radicals (•OH). cdc.gov The hydroxyl radical is a highly reactive oxidant, often termed the "detergent of the atmosphere," responsible for initiating the breakdown of most chemicals in the troposphere. harvard.eduwikipedia.org The rate of this reaction often dictates the atmospheric lifetime of a pollutant. wikipedia.org

For chlorophenols, the estimated atmospheric half-life for this vapor-phase reaction varies depending on the degree and position of chlorine substitution. For instance, half-lives can range from approximately 0.54 days for 2-chlorophenol (B165306) to 19.3 days for 2,3,4,6-tetrachlorophenol, assuming an average hydroxyl radical concentration of 1.5x10^6 molecules/cm³. cdc.gov Mono- and di-chlorophenols are generally the most volatile of the chlorophenols, facilitating their entry into the atmosphere. researchgate.net While specific data for this compound is limited, its behavior is expected to fall within the range observed for other dichlorophenols. The reaction with hydroxyl radicals typically involves the abstraction of a hydrogen atom from the organic molecule, initiating a cascade of oxidation reactions that lead to more water-soluble and less volatile products, which can then be removed from the atmosphere via wet or dry deposition. harvard.edu

Table 1: Estimated Atmospheric Half-Lives of Selected Chlorophenols due to Reaction with Hydroxyl Radicals This table is interactive and can be sorted by clicking on the column headers.

| Compound | Estimated Atmospheric Half-Life (Days) |

|---|---|

| 2-Chlorophenol | 0.54 |

| 2,3,4,6-Tetrachlorophenol | 19.3 |

Data based on an average hydroxyl radical concentration of 1.5x10⁶ molecules/cm³. cdc.gov

Photolytic Degradation in Aqueous Environments

In aqueous systems, the degradation of chlorinated phenols can occur through direct photolysis (breakdown by sunlight) and reactions with photochemically produced oxidants like hydroxyl radicals and singlet oxygen. cdc.gov These processes are particularly important near the water's surface where sunlight penetration is greatest. cdc.gov The rate and products of photolysis are strongly influenced by the position of the chlorine atoms on the phenol (B47542) ring and the pH of the water. cdc.gov

For example, the photolysis of 2-chlorophenol yields pyrocatechol, while 3-chlorophenol (B135607) is converted to resorcinol. cdc.gov The degradation of 4-chlorophenol (B41353) forms hydroquinone (B1673460) and polyphenolic oligomers. cdc.gov The efficiency of these reactions can be affected by the presence of dissolved organic material in natural waters. cdc.gov As a dichlorophenol, this compound is susceptible to photo-oxidation in sunlit natural waters, though the halogen substitutions may result in slower degradation rates compared to unsubstituted phenol. nih.gov

Microbial Degradation of Chlorinated Aromatics

Biodegradation by microorganisms is a crucial pathway for the removal of phenolic compounds from soil and water. nih.govresearchgate.net Bacteria and fungi can utilize these compounds as a source of carbon and energy, breaking them down into less harmful substances. nih.govresearchgate.net However, the biodegradability of chlorophenols is highly dependent on their structure. Resistance to microbial degradation tends to increase with the number of chlorine atoms. cdc.gov

Furthermore, the position of the chlorine atoms is critical; compounds containing chlorine in the meta position, such as 3,5-dichlorophenol, exhibit greater resistance to microbial attack compared to other isomers. cdc.gov While some microbial populations in soils are capable of degrading various phenols and cresols, compounds like dimethylphenols have been shown to be less easily biodegradable. nih.gov The degradation of complex chlorinated hydrocarbons can sometimes lead to the formation of chlorophenols in the environment. researchgate.net Under anaerobic conditions, a key degradation pathway for some chlorinated compounds is reductive dechlorination by microbes. pharmacyfreak.com

Partitioning Behavior of Chlorinated Phenols in Environmental Media

The movement and distribution of chlorinated phenols like this compound in the environment are largely determined by their partitioning behavior between different environmental compartments, such as soil, water, and air. This behavior is dictated by the compound's physicochemical properties and the characteristics of the surrounding media.

Distribution in Soil Organic Matter and Water

The retention and mobility of hydrophobic organic contaminants in soil are primarily controlled by their partitioning to particulate and dissolved organic matter. nih.gov Chlorinated phenols can exist in either a protonated (phenol) or deprotonated (phenolate anion) form depending on the environmental pH, which significantly affects their fate and transport. cdc.gov Under acidic conditions, they have a greater tendency to adsorb to soil surfaces. cdc.gov

The hydrophobicity of a compound, often indicated by its octanol-water partition coefficient (Kow), is a key factor. A higher Kow value suggests a greater tendency to associate with organic matter in soil and sediment rather than remaining dissolved in water. oup.com 3,5-Dichlorophenol has a reported log Kow of approximately 3.6, indicating a potential for bioaccumulation in aquatic organisms and significant adsorption to soil and sediments. nih.govresearchgate.net As the degree of chlorination on a phenol increases, the compound generally becomes more hydrophobic, leading to a stronger tendency to partition into sediments and lipids. cdc.gov

Table 2: Octanol-Water Partition Coefficients (Log Kow) for Selected Phenols This table is interactive and can be sorted by clicking on the column headers.

| Compound | Log Kow |

|---|---|

| Phenol | 1.46 |

| 4-Bromophenol | 2.59 |

| 2,4-Dibromophenol | 3.22 |

| 3,5-Dichlorophenol | 3.6 |

| 2,4,6-Tribromophenol | 3.84 |

| Pentabromophenol | 5.56 |

Sorption and Volatilization Potentials

Sorption to soil and sediment is a major process affecting the environmental concentration and mobility of chlorinated phenols. nih.gov This process can be influenced by soil characteristics such as organic matter content, texture, and pH. researchgate.net The sorption of dichlorophenols to surface soils can be rapid, occurring within a day, and may involve "slow" sorption processes at the molecular scale that continue long after initial equilibrium appears to be reached. nih.govk-state.edu Various materials, including chemically activated carbon and modified clays, have been studied for their effectiveness in adsorbing dichlorophenols from water. iaea.orgresearchgate.netnih.gov

Volatilization is another important process, particularly for less chlorinated phenols like mono- and dichlorophenols. researchgate.net The tendency of these compounds to volatilize from water and moist soils is pH-dependent. Under acidic conditions, where the neutral phenol form predominates, volatilization is greater. cdc.gov Conversely, under neutral to alkaline conditions, the formation of the less volatile phenolate (B1203915) anion decreases volatilization and increases mobility in soils. cdc.gov

Remediation Strategies for Contaminated Environments

Biological Treatment Methods for Wastewater and Soil

Providing information on related compounds, such as other dichlorophenols or general chlorinated phenols, would not adhere to the strict requirement of focusing solely on “this compound”.

Advanced Materials Science Applications of Phenolic Derivatives

Utilization of Substituted Phenols in Polymer and Resin Synthesis

Development of Novel Phenolic Resins for Functional Materials

There is currently no publicly available scientific literature or research data detailing the use of 3-(3,5-Dichlorophenyl)phenol in the development of novel phenolic resins for functional materials. Searches for the synthesis and application of phenolic resins derived specifically from this compound have not yielded any results. Consequently, there are no established research findings on the properties or potential applications of such polymers.

Biosourced Phenolic Molecules as Precursors for Carbon Materials

Information regarding the utilization of this compound as a precursor for carbon materials is not available in the current body of scientific literature. Research on the carbonization of this specific dichlorinated biphenol or its derivatives has not been reported.

Integration in Smart and Responsive Materials

Organic Electronics and Optoelectronic Devices

There is no research available that describes the integration of this compound into organic electronic or optoelectronic devices. The synthesis of smart or responsive materials, such as polymers for electronic applications, using this particular compound as a building block has not been documented in scientific publications.

Supramolecular Chemistry and Sensing Applications

The role of this compound in the field of supramolecular chemistry and its application in the development of chemical sensors is not an area that has been explored in published research. There are no studies on the non-covalent interactions of this molecule or its use in host-guest chemistry for sensing purposes.

Phenolic Compounds in Composite Materials Development

There is no information available regarding the use of this compound in the development of composite materials. Its application as a component in polymer matrices or as a modifier for reinforcing fillers in composites has not been reported in the scientific literature.

Bioactive Additives in Polymer-Based Materials

There is currently a lack of specific research data on the application of this compound as a bioactive additive in polymer-based materials. Phenolic compounds, in general, are known for their antioxidant and antimicrobial properties, which can be beneficial when incorporated into polymer matrices. These properties arise from the ability of the phenolic hydroxyl group to donate a hydrogen atom to scavenge free radicals, thus inhibiting oxidative degradation of the polymer. Furthermore, the antimicrobial activity of certain phenolic derivatives can help prevent the growth of bacteria and fungi on the material's surface.

For this compound, the presence of chlorine atoms on the phenyl ring could potentially influence its bioactive properties. Halogenation can sometimes enhance the antimicrobial efficacy of phenolic compounds. However, without empirical data from studies that have specifically investigated the bioactivity of this compound within a polymer matrix, it is not possible to provide detailed research findings or a data table on its performance as a bioactive additive.

Cross-linking Agents for Enhanced Material Properties

Similarly, there is a scarcity of specific research detailing the use of this compound as a cross-linking agent to enhance the properties of materials. In polymer chemistry, phenols can act as cross-linking agents, particularly in the formation of phenolic resins (thermosets) through reactions with aldehydes like formaldehyde. The hydroxyl group of the phenol (B47542) can react to form a three-dimensional network structure, which imparts rigidity, thermal stability, and chemical resistance to the final material.

The reactivity of this compound in such cross-linking reactions would be influenced by the steric and electronic effects of the two chlorine atoms on the phenyl ring. These substituents could affect the reactivity of the aromatic ring and the hydroxyl group. To understand its efficacy as a cross-linking agent, studies would be needed to investigate its reaction kinetics, the degree of cross-linking achieved, and the resulting mechanical and thermal properties of the polymer. As no such specific studies for this compound are readily available, a detailed account of its performance in this application cannot be provided.

Future Research Directions and Emerging Paradigms for 3 3,5 Dichlorophenyl Phenol Studies

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

The application of AI in synthetic design for chlorinated phenols can be envisioned in several key areas:

Retrosynthesis Prediction: AI algorithms can propose multiple synthetic routes to 3-(3,5-Dichlorophenyl)phenol, each ranked by a variety of metrics such as cost, efficiency, and environmental impact. chemcopilot.comnih.gov

Reaction Condition Optimization: Machine learning models can be trained to predict the optimal reaction conditions (e.g., temperature, pressure, catalyst) for each step in the synthesis, leading to higher yields and purity.

De Novo Design: Generative AI models can even design entirely new synthetic pathways, potentially leading to the discovery of more sustainable and cost-effective methods for producing this compound and its derivatives. nih.gov

| AI/ML Application | Potential Impact on this compound Synthesis | Key Technologies |

|---|---|---|

| Retrosynthesis Planning | Identification of novel and more efficient synthetic routes from simple precursors. | Graph Neural Networks, Transformer Models |

| Reaction Outcome Prediction | Accurate prediction of product yields and potential side products, enabling better process control. | Supervised Learning Models |

| Automated Synthesis | Integration with robotic platforms for the rapid and automated execution of AI-designed synthetic routes. | Robotic Labs, High-Throughput Experimentation |

Novel Catalytic Systems for Sustainable Production

The production of chlorinated phenols has traditionally relied on methods that can generate significant environmental waste. The development of novel catalytic systems is crucial for shifting towards more sustainable and "green" manufacturing processes. sciencedaily.com Future research will likely focus on catalysts that offer high selectivity, efficiency, and recyclability, thereby minimizing the environmental footprint of this compound production.

Recent breakthroughs in catalysis offer promising avenues for the sustainable synthesis of phenolic compounds. For instance, novel [FeFe]-hydrogenase model complexes have shown potential as catalysts for the direct hydroxylation of benzene (B151609) to phenol (B47542) using hydrogen peroxide, a green oxidant. rsc.org While not yet applied to dichlorinated benzenes, this approach highlights a potential direction for the cleaner synthesis of the phenolic core of this compound.

Key areas of advancement in catalytic systems for sustainable production include:

Heterogeneous Catalysis: The development of solid-supported catalysts that can be easily separated from the reaction mixture and reused is a major focus. This approach reduces waste and the potential for metal contamination of the final product. sciencedaily.com

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Engineered enzymes could be designed to specifically catalyze the chlorination or hydroxylation of aromatic rings to produce this compound.

Photocatalysis: Light-driven catalytic reactions can offer a more energy-efficient and sustainable alternative to traditional thermal methods.

| Catalytic System | Principle | Potential Advantage for this compound Production |

|---|---|---|

| Heterogeneous Geminal Atom Catalysts (GACs) | Unique chain structure allowing for dynamic adaptation during chemical reactions. sciencedaily.com | Increased yield, higher efficiency, lower carbon footprint, and reusability. sciencedaily.com |

| [FeFe]-Hydrogenase Model Complexes | Mimics the active site of hydrogenase enzymes for efficient catalysis. rsc.org | Potential for direct and selective hydroxylation of dichlorobenzene. rsc.org |

| Bismuth Catalysis | Utilizes bismuth compounds as catalysts in organic synthesis. dicp.ac.cn | Offers a less toxic and more environmentally friendly alternative to some heavy metal catalysts. |

Advanced Environmental Remediation Technologies

The presence of chlorinated phenols in the environment, often as byproducts of industrial processes or the degradation of pesticides, is a significant concern due to their potential toxicity and persistence. nih.govmdpi.com Advanced remediation technologies are therefore crucial for the cleanup of contaminated sites. Future research in this area will focus on developing more efficient, cost-effective, and environmentally friendly methods for the removal of compounds like this compound from soil and water.

Bioremediation, which utilizes microorganisms to break down pollutants, is a particularly promising approach. eurochlor.org Bacteria and fungi can be harnessed to degrade chlorinated phenols into less harmful substances. eurochlor.org For instance, certain strains of Pseudomonas and Bacillus have been shown to be effective in the bioremediation of phenol-contaminated wastewater. nih.gov The principles of bioremediation could be adapted to target the specific structure of this compound.

Emerging environmental remediation technologies that could be applied to this compound include:

Phytoremediation: The use of plants to absorb, accumulate, and degrade contaminants from the soil and water.

Advanced Oxidation Processes (AOPs): Technologies such as ozonation, Fenton reactions, and photocatalysis can generate highly reactive hydroxyl radicals that can effectively mineralize chlorinated phenols.

Nanoremediation: The use of nanoparticles, such as nanoscale zero-valent iron, to degrade chlorinated organic compounds in situ.

| Remediation Technology | Mechanism | Applicability to this compound |

|---|---|---|

| Bioremediation | Microbial degradation of the chlorinated aromatic ring. eurochlor.org | Potential for complete mineralization to carbon dioxide, water, and chloride ions. eurochlor.org |

| Adsorption | Removal of the compound from water using adsorbent materials like activated carbon. mdpi.com | Effective for treating contaminated water sources. |

| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants into the subsurface to destroy contaminants. epa.gov | Can be used to treat contaminated soil and groundwater in place. |

Expanding the Scope of Material Applications for Chlorinated Phenols

Historically, chlorinated phenols have found applications primarily as pesticides, herbicides, and preservatives. nih.govafirm-group.comroadmaptozero.com However, their unique chemical structures also present opportunities for their use as building blocks in the synthesis of more complex molecules and advanced materials. Future research is expected to explore the potential of this compound and its isomers as precursors for a new generation of functional materials.

The presence of chlorine atoms on the phenolic ring can impart specific properties to polymers and other materials, such as flame retardancy, chemical resistance, and modified electronic properties. For example, chlorinated phenols can be used in the synthesis of specialty polymers with enhanced thermal stability and durability.

Potential future material applications for chlorinated phenols include:

High-Performance Polymers: Incorporation of this compound into polymer backbones could lead to the development of new plastics with superior properties for demanding applications in the aerospace, automotive, and electronics industries.

Pharmaceutical Intermediates: As a functionalized aromatic compound, this compound can serve as a key intermediate in the synthesis of novel pharmaceutical agents.

Organic Electronics: The electronic properties of chlorinated phenols could be exploited in the design of new organic semiconductors and other materials for electronic devices.

| Potential Application Area | Role of Chlorinated Phenols | Desired Material Properties |

|---|---|---|

| Flame Retardant Polymers | As a comonomer or additive in polymer formulations. | Reduced flammability and improved fire safety. |

| Specialty Resins and Coatings | As a building block for resins with enhanced chemical and thermal resistance. | Increased durability and performance in harsh environments. |

| Liquid Crystals | As a core component in the design of new liquid crystalline materials. | Tailorable optical and electronic properties for display technologies. |

Q & A

Basic: What are the recommended methods for synthesizing 3-(3,5-Dichlorophenyl)phenol in laboratory settings?

Methodological Answer:

A common approach involves coupling reactions using carbodiimide-based reagents. For example, a stirred solution of 3,5-dichlorophenyl-substituted carboxylic acid derivatives can be reacted with hydroxyl-containing intermediates in anhydrous dichloromethane. Catalysts such as DMAP (4-dimethylaminopyridine) and coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used to facilitate esterification or amidation. Post-synthesis purification typically employs recrystallization or column chromatography to isolate the target compound .

Key Steps:

Reagent Preparation: Use anhydrous solvents to minimize hydrolysis.

Coupling Reaction: Optimize molar ratios (e.g., 1:1.5 for acid:hydroxyl component).

Purification: Recrystallize using toluene or hexane/ethyl acetate mixtures.

Basic: How can researchers ensure accurate identification and quantification of this compound in complex mixtures?

Methodological Answer:

High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) paired with certified analytical standards is recommended. For HPLC, a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm provides robust separation. Derivatization (e.g., silylation for GC-MS) enhances volatility and detection sensitivity. Quantification requires calibration curves using standards with ≥97% purity, as noted in analytical-grade reference materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。